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Isolapachol

Cat. No.: B14169658
CAS No.: 4042-39-1
M. Wt: 242.27 g/mol
InChI Key: WRHNDZLGEDCHHD-BQYQJAHWSA-N
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Description

Overview of Naphthoquinones in Medicinal Chemistry and Natural Product Research

Historical Perspective on Bioactive Naphthoquinones and Their Pharmacological Relevance

Historically, naphthoquinones have been utilized in traditional medicine for their therapeutic properties. numberanalytics.com Compounds like juglone, lawsone, and plumbagin (B1678898) are among the most well-known and widespread natural naphthoquinones. researchgate.netjst.go.jp The pharmacological relevance of this class of compounds is extensive, with demonstrated cytotoxic, antibacterial, antifungal, antiviral, insecticidal, anti-inflammatory, and antipyretic properties. researchgate.netresearchgate.net A prominent example of a historically significant naphthoquinone is Vitamin K, a 1,4-naphthoquinone (B94277) derivative essential for blood coagulation. numberanalytics.com The long history of their use has transitioned from traditional applications as dyes to a modern focus on their medicinal benefits. researchgate.net

Therapeutic Potential of Naphthoquinone Scaffolds in Drug Discovery Programs

The naphthoquinone scaffold is a dynamic pharmacophore in drug discovery, serving as a template for the synthesis of new therapeutic agents. benthamscience.comfrontiersin.org Their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, makes them attractive targets for research. afjbs.comredalyc.org The therapeutic potential of naphthoquinones is linked to their ability to undergo redox cycling, which can generate reactive oxygen species (ROS), and to interact with various biological targets, including enzymes like topoisomerases. jst.go.jpresearchgate.net Researchers are actively exploring the synthesis of novel naphthoquinone derivatives to enhance their biological effects, improve solubility, and develop new treatments for diseases like tuberculosis, cancer, and parasitic infections. frontiersin.orgmdpi.comresearchgate.net

Isolapachol: Contextualization within Naphthoquinone Studies

This compound is a naturally occurring naphthoquinone that has attracted interest within the scientific community for its distinct chemical properties and potential biological activities.

Current Academic Trajectory and Emerging Research Interests in this compound

Current research on this compound and its derivatives is exploring a range of potential therapeutic applications. Studies have investigated its cytotoxic activity against various cancer cell lines, suggesting its potential as a lead compound for the development of new anticancer agents. ontosight.ai Furthermore, research has focused on its antimicrobial and anti-inflammatory properties. ontosight.aidovepress.com The synthesis of this compound derivatives is an active area of investigation, with the goal of creating new compounds with enhanced biological activity. For instance, acetylated this compound has been identified as a potent and selective antiplasmodium agent. researchgate.nettandfonline.com The ongoing research into this compound highlights its significance as a scaffold for developing novel therapeutic agents.

Table 2: Investigated Biological Activities of this compound and its Derivatives

Biological Activity Research Focus
Anticancer Cytotoxicity against cancer cell lines. ontosight.ai
Antimicrobial Activity against various microbes. ontosight.ai
Anti-inflammatory Potential to reduce inflammation. dovepress.com
Antiparasitic Activity against parasites like Plasmodium falciparum. researchgate.nettandfonline.com

Source: researchgate.netontosight.aidovepress.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B14169658 Isolapachol CAS No. 4042-39-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4042-39-1

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

4-hydroxy-3-[(E)-3-methylbut-1-enyl]naphthalene-1,2-dione

InChI

InChI=1S/C15H14O3/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18/h3-9,16H,1-2H3/b8-7+

InChI Key

WRHNDZLGEDCHHD-BQYQJAHWSA-N

Isomeric SMILES

CC(C)/C=C/C1=C(C2=CC=CC=C2C(=O)C1=O)O

Canonical SMILES

CC(C)C=CC1=C(C2=CC=CC=C2C(=O)C1=O)O

Origin of Product

United States

Elucidation and Manipulation of Isolapachol S Molecular Architecture

Natural Occurrence and Isolation Methodologies of Isolapachol

This compound, a naturally occurring naphthoquinone, has been identified in a variety of plant species, where it plays a role in the plant's defense mechanisms. The isolation and purification of this compound are critical preliminary steps for any further scientific investigation into its chemical and biological properties. These processes involve careful selection of botanical sources, efficient extraction techniques, and rigorous purification strategies.

Identification of Botanical Sources and Their Chemotaxonomic Significance

This compound is primarily found in species belonging to the Bignoniaceae family, which is renowned for producing a diverse array of quinonoid compounds. The presence and concentration of this compound and related naphthoquinones can have chemotaxonomic significance, aiding in the classification of plants based on their chemical constituents.

Table 1: Botanical Sources of this compound

FamilyGenusSpeciesPlant Part
BignoniaceaeTabebuiaavellanedaeHeartwood
BignoniaceaeTecomaspp.Wood, Bark
MalvaceaeThespesiapopulneaHeartwood
VerbenaceaeTectonagrandis (Teak)Heartwood

The occurrence of this compound in these botanicals underscores its role as a chemotaxonomic marker. For instance, within the Tabebuia and Tecoma genera, the profile of naphthoquinones, including this compound and its isomer lapachol (B1674495), can help differentiate between species and even geographical varieties. This chemical fingerprint provides valuable information for taxonomists and phytochemists.

Advanced Extraction Techniques for this compound Acquisition from Natural Matrices

The initial step in obtaining this compound from plant material is extraction, a process of liberating the compound from the plant matrix. nih.gov The choice of extraction method is crucial and depends on factors such as the nature of the plant material and the polarity of the target compound. nih.gov

Traditional methods for extracting this compound rely on the use of organic solvents. nih.gov These techniques are widely used due to their simplicity and effectiveness.

Maceration: This simple technique involves soaking the powdered plant material in a selected solvent for an extended period, typically at room temperature. dergipark.org.trresearchgate.net The solvent penetrates the plant cells, dissolving the desired compounds. dergipark.org.tr Common solvents for this compound extraction include methanol, ethanol, and chloroform. nih.govnih.gov

Percolation: In this method, a solvent is allowed to slowly pass through a column packed with the plant material. researchgate.netmdpi.com This continuous process allows for a more efficient extraction compared to maceration. mdpi.com

Soxhlet Extraction: This technique utilizes a specialized apparatus to continuously wash the plant material with a heated solvent. dergipark.org.trfrontiersin.org The repeated cycling of the warm solvent enhances the extraction efficiency, making it a thorough method for obtaining this compound. frontiersin.orgmdpi.com

Table 2: Comparison of Conventional Extraction Methods

MethodPrincipleAdvantagesDisadvantages
Maceration Soaking plant material in a solvent. dergipark.org.trresearchgate.netSimple, requires minimal equipment. dergipark.org.trTime-consuming, may result in incomplete extraction. researchgate.net
Percolation Continuous flow of solvent through plant material. researchgate.netmdpi.comMore efficient than maceration, higher solvent utilization. mdpi.comCan be slower than other methods.
Soxhlet Extraction Continuous washing with heated solvent. dergipark.org.trfrontiersin.orgHigh extraction efficiency, requires less solvent over time. frontiersin.orgmdpi.comPotential for thermal degradation of heat-sensitive compounds. mdpi.com

To overcome the limitations of conventional methods, modern extraction techniques have been developed. These technologies offer advantages such as reduced extraction time, lower solvent consumption, and improved efficiency. researchgate.net

Supercritical Fluid Extraction (SFE): This "green" technology uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. ajgreenchem.comwikipedia.org Above its critical temperature and pressure, CO2 exhibits properties of both a liquid and a gas, allowing it to penetrate the plant matrix effectively and dissolve this compound. ajgreenchem.com By manipulating the pressure and temperature, the selectivity of the extraction can be controlled. wikipedia.org The primary advantage of SFE is that the solvent can be easily removed by depressurization, leaving a solvent-free extract. dsm-firmenich.com

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the plant material, accelerating the extraction process. mdpi.comnih.gov Microwaves cause localized heating within the plant cells, leading to cell wall disruption and enhanced release of the target compounds. mdpi.com This results in significantly shorter extraction times and reduced solvent usage compared to conventional methods. nih.govanton-paar.com

Table 3: Overview of Modern Assisted Extraction Technologies

TechnologyPrincipleKey Advantages
Supercritical Fluid Extraction (SFE) Extraction with a fluid above its critical temperature and pressure. ajgreenchem.comEnvironmentally friendly, high selectivity, solvent-free extract. ajgreenchem.comdsm-firmenich.com
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample. mdpi.comnih.govRapid extraction, reduced solvent consumption, higher extraction rates. nih.govanton-paar.com
Conventional Solvent-Based Extraction Approaches

Chromatographic Purification Strategies for this compound and its Derivatives

Following extraction, the crude extract contains a mixture of compounds. Therefore, chromatographic techniques are employed to isolate and purify this compound and its derivatives. nih.govbanglajol.info

Column chromatography is a fundamental purification technique where the crude extract is passed through a column packed with a stationary phase. orgchemboulder.comchemistryviews.org The separation is based on the differential affinities of the compounds for the stationary and mobile phases. orgchemboulder.comirejournals.com

Open Column Chromatography: This is a traditional and widely used method where the mobile phase moves through the stationary phase (commonly silica (B1680970) gel or alumina) by gravity. orgchemboulder.comchemistryviews.org The separation is achieved by eluting the column with solvents of increasing polarity. orgchemboulder.com Fractions are collected and analyzed to identify those containing the pure compound. orgchemboulder.com

Medium Pressure Liquid Chromatography (MPLC): MPLC is an advancement over open column chromatography, utilizing pressures between those of gravity-fed columns and high-performance liquid chromatography (HPLC). bio-rad.comnih.govcabidigitallibrary.org This technique allows for faster separations and better resolution. bio-rad.comcabidigitallibrary.org MPLC systems can be automated and are suitable for purifying larger quantities of compounds. bio-rad.combio-rad.com

This compound, a naphthoquinone compound, has been the subject of significant scientific investigation, particularly concerning its separation from complex mixtures and its chemical modification to generate novel analogues with potentially enhanced biological activities. This article delves into the chromatographic techniques utilized for its purification and the synthetic strategies employed for its structural alteration.

Chromatographic Separation of this compound

The isolation and purification of this compound from natural sources or synthetic reaction mixtures rely on various chromatographic methods. These techniques exploit the differential partitioning of this compound between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.com It operates on the principle of differential affinities of compounds for the stationary and mobile phases within a chromatographic column. openaccessjournals.com HPLC is characterized by its high resolution, accuracy, and efficiency, making it an indispensable tool in various scientific fields, including pharmaceutical and biological research. openaccessjournals.com

The separation in HPLC is achieved by passing a pressurized liquid, the mobile phase, containing the sample mixture through a column filled with a solid adsorbent material, the stationary phase. wikipedia.org The components of the sample interact differently with the adsorbent particles, leading to different migration rates and, consequently, their separation. wikipedia.org For compounds like this compound, which are soluble in a particular solvent, HPLC provides an effective method for purification and analysis. libretexts.org The technique's versatility is enhanced by the use of various detectors, such as UV-visible and fluorescence detectors, which can be made more effective through derivatization processes that modify the analyte to improve its detectability. journalajacr.comresearchgate.net

Planar chromatography, most commonly represented by Thin Layer Chromatography (TLC), is a fundamental and widely used technique for the separation and analysis of organic compounds. researchgate.netbio-rad.com This method involves a stationary phase, typically a thin layer of adsorbent material like silica gel, coated onto a flat support such as a glass plate. bio-rad.comnih.gov The sample mixture is applied to the plate, which is then placed in a sealed chamber with a solvent, the mobile phase. As the solvent moves up the plate by capillary action, it carries the sample components at different rates, leading to their separation. bio-rad.com

TLC is valued for its simplicity, speed, and low cost, making it an excellent tool for monitoring the progress of chemical reactions and for the initial analysis of mixtures. bio-rad.comnih.gov For the isolation of larger quantities of a compound, Preparative Thin Layer Chromatography (PTLC) is employed, which uses thicker stationary phase layers to accommodate more sample. Planar chromatography is a multistage distribution process where separations occur due to different migration velocities of the compounds through the sorbent layer. researchgate.net

Synthetic and Semi-Synthetic Approaches to this compound and its Analogues

The synthesis of this compound and its derivatives is a significant area of research, driven by the need to explore the structure-activity relationships of this class of compounds. Both total synthesis and semi-synthetic modifications are employed to create a diverse range of molecular architectures.

The total synthesis of a natural product involves its complete chemical construction from simple, commercially available starting materials. wikipedia.orgepfl.ch This process is crucial not only for providing access to the compound in larger quantities than may be available from natural sources but also for confirming its proposed structure. nih.gov The development of a total synthesis route allows for the creation of analogues with modified structures, which is essential for understanding the biological activity of the parent compound. epfl.ch While specific total synthesis routes for this compound are not detailed in the provided search results, the principles of total synthesis, such as the convergent assembly of molecular fragments and the strategic use of protecting groups, are fundamental to achieving the synthesis of complex molecules like this compound. wikipedia.org

Chemical modification, or derivatization, is the process of chemically altering a molecule to produce a new compound with different properties. numberanalytics.comnih.gov This is a key strategy in medicinal chemistry to enhance the biological activity, stability, or pharmacokinetic properties of a lead compound. nih.govmdpi.com

Acetylation is a common chemical modification that involves the introduction of an acetyl functional group onto a molecule. This reaction can significantly alter the biological properties of the parent compound. For instance, the acetylation of certain natural products has been shown to enhance their anticancer activity and oral bioavailability. nih.gov In the context of naphthoquinones, a study reported that acetylated this compound was identified as a potent and selective antiplasmodial agent. bvsalud.orgtwas.org Specifically, 3-(3-methylbut-1-en-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate (B1210297), a semi-synthetic derivative of this compound, demonstrated stronger antimalarial activity than the natural product lapachol. bvsalud.org This enhanced activity was linked to the compound's ability to inhibit hemozoin crystal formation in the malaria parasite. bvsalud.org

The synthesis of heterocyclic derivatives represents another important strategy for modifying the structure and activity of natural products. The 1,2,3-triazole ring is a five-membered heterocycle that can be readily synthesized, often via a 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. beilstein-journals.org These derivatives have been explored for various biological activities, including anticancer properties. nih.govtjnpr.org The synthesis of 1,2,3-triazole-fused heterocycles can be achieved through methods like palladium-catalyzed cyclization of 5-iodotriazoles. rsc.org

Furanonaphthoquinones are another class of heterocyclic derivatives. The furanone ring has been identified as a crucial structural element for the biological activity of some compounds. For example, in certain molecules, the furanone ring and an exocyclic methylene (B1212753) group were found to be critical for their antileishmanial activity. bio-conferences.org

Synthetic and Semi-Synthetic Approaches to this compound and its Analogues

Acetylation Reactions and Their Influence on Biological Activity

Oxidative Cyclization Mechanisms in this compound Transformations

Oxidative cyclization represents a pivotal class of reactions in the chemical transformation of naphthoquinones like this compound. This process typically involves the formation of a new heterocyclic ring fused to the quinonoid structure, driven by an oxidant. In the context of this compound, a prominent transformation is its conversion to dehydro-α-lapachone. capes.gov.brnih.gov This reaction is analogous to the more frequently studied oxidative cyclization of its isomer, lapachol. nih.gov

The mechanism for such transformations generally proceeds through the generation of a reactive intermediate. One plausible pathway involves the initial oxidation of the phenolic hydroxyl group of this compound to form a phenoxyl radical. This radical species can then undergo an intramolecular cyclization, where the prenyl side chain attacks the electron-deficient quinone ring. Subsequent oxidation and rearrangement steps lead to the stable, cyclized product, dehydro-α-lapachone. The process is effectively an intramolecular dehydrogenative C-O bond formation.

Various reagents and conditions can facilitate this transformation. While enzymatic conversions have been noted, such as the microbial transformation of lapachol by Curvularia lunata, chemical methods are also prevalent. nih.gov These can include transition-metal catalysts in the presence of an oxidant like TEMPO, which has been shown to be effective for similar substrates via a hydrogen atom transfer mechanism. organic-chemistry.org The reaction can also be promoted thermally or under microwave irradiation, which can accelerate the cyclization process significantly. researchgate.net The key step remains the intramolecular attack of the side chain onto the naphthoquinone core, a process driven by the formation of a more thermodynamically stable heterocyclic system.

Advanced Spectroscopic Techniques for this compound Structural Elucidation

The definitive confirmation of this compound's structure and its derivatives relies on a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy each provide complementary pieces of information that, when combined, allow for an unambiguous structural assignment.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules like this compound. wikipedia.orgsigmaaldrich.comlibretexts.org It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum of this compound displays characteristic signals for the aromatic protons of the naphthoquinone ring, the vinylic proton, and the aliphatic protons of the prenyl side chain. The aromatic region typically shows multiplets corresponding to the protons on the benzene (B151609) ring portion of the naphthoquinone. A key feature is the signal for the vinylic proton of the side chain, which helps distinguish it from its isomer, lapachol.

The ¹³C NMR spectrum complements the ¹H data by showing signals for every unique carbon atom. The spectrum of this compound is characterized by signals in the downfield region (typically >180 ppm) corresponding to the two carbonyl carbons (C1 and C4) of the quinone system. Other key signals include those for the sp² carbons of the aromatic ring and the double bond in the side chain, as well as the sp³ carbons of the gem-dimethyl group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (Data presented below is a representative compilation from literature sources. Actual values may vary slightly based on solvent and instrument frequency.)

Atom No.¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm)Multiplicity / Coupling Constant (J in Hz)
1~184.5--
2~129.8--
3~151.7--
4~181.6--
4a~132.5--
5~126.3~7.70m
6~134.8~8.10m
7~133.5~8.10m
8~126.9~7.70m
8a~130.9--
1'~123.8~6.75d, J = ~10.0
2'~134.2~5.20d, J = ~10.0
3'~77.1--
4'~25.8~1.50s
5'~25.8~1.50s

Note: The numbering of the naphthoquinone core and the side chain is for assignment purposes.

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously connecting the atoms within the molecular structure. emerypharma.comprinceton.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, typically over two or three bonds. uvic.ca In this compound, COSY would show correlations between the adjacent aromatic protons (e.g., H-5/H-6, H-7/H-8) and, crucially, between the vinylic protons (H-1' and H-2') of the side chain. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). epfl.ch This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned proton signals. For instance, the proton signal at ~6.75 ppm (H-1') would show a cross-peak with the carbon signal at ~123.8 ppm (C-1'). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative 2D NMR experiment for complex structures, as it shows correlations between protons and carbons over two to four bonds. princeton.eduepfl.ch HMBC is vital for identifying non-protonated (quaternary) carbons and for piecing together different molecular fragments. For this compound, key HMBC correlations would include:

Correlations from the methyl protons (H-4'/H-5') to the quaternary carbon C-3' and the vinylic carbon C-2'.

Correlations from the vinylic proton H-1' to the quinone carbons C-2 and C-3, confirming the position of the side chain.

Correlations from the aromatic protons (H-5 and H-8) to the carbonyl carbons (C-4 and C-1, respectively), confirming the assignments of the quinone system. mdpi.com

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. libretexts.org For this compound, which has a molecular formula of C₁₅H₁₄O₃, the expected molecular weight is approximately 242 g/mol . Electrospray ionization (ESI) mass spectrometry would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 243 or the deprotonated molecule [M-H]⁻ at m/z 241. researchgate.net

The fragmentation of this compound under collision-induced dissociation (CID) is expected to be similar to that of its isomer, lapachol. researchgate.net Common fragmentation pathways for such naphthoquinones involve the side chain. Predictable fragmentation patterns include: libretexts.orgresearchgate.net

Loss of the isobutylene (B52900) group (C₄H₈): A significant fragmentation pathway often involves the cleavage of the side chain, resulting in the loss of a neutral C₄H₈ molecule (56 Da).

Loss of water (H₂O): The presence of the hydroxyl group can lead to a dehydration event, resulting in a peak corresponding to [M+H-H₂O]⁺.

Retro-Diels-Alder (RDA) reaction: The quinone ring itself can undergo fragmentation, although this is sometimes less common than side-chain fragmentation.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Positive Mode)IonDescription
243[M+H]⁺Protonated molecular ion
225[M+H-H₂O]⁺Loss of water
187[M+H-C₄H₈]⁺Loss of isobutylene from the side chain

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within the molecule, respectively. mrclab.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is used to confirm the presence of its key functional groups. libretexts.org Characteristic absorption bands include:

A broad band around 3400-3300 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

Strong, sharp bands in the region of 1670-1630 cm⁻¹ due to the C=O stretching vibrations of the two carbonyl groups in the quinone ring. The conjugation and hydrogen bonding can affect the exact positions.

Bands around 1600-1580 cm⁻¹ attributed to C=C stretching vibrations within the aromatic ring.

Signals in the 3000-2850 cm⁻¹ range from C-H stretching of the aliphatic parts of the side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the molecule's chromophore. msu.edudrawellanalytical.com The extended π-system of the naphthoquinone core is an excellent chromophore. The spectrum of this compound typically exhibits multiple absorption maxima (λ_max), including:

Bands in the UV region (250-280 nm ) corresponding to π → π* transitions within the benzenoid part of the molecule.

A band at a longer wavelength, often in the visible region (~330-400 nm ), which is characteristic of the n → π* transition of the quinone carbonyl groups and gives the compound its color. msu.edu

In Vitro and in Silico Mechanistic Investigations of Isolapachol S Biological Actions

Antiparasitic Activity: Malaria and Leishmaniasis Models

While research indicates that isolapachol itself does not exhibit significant activity against Plasmodium falciparum, its semi-synthetic acetylated derivative has been identified as a potent and selective anti-plasmodial agent. tandfonline.comnih.govtandfonline.com Mechanistic studies on this acetylated this compound have elucidated its mode of action, which distinguishes it from other related naphthoquinones. tandfonline.com

During its intraerythrocytic stage, the malaria parasite P. falciparum digests host hemoglobin, a process that releases large quantities of toxic, soluble heme. nih.gov To prevent heme-mediated toxicity, the parasite detoxifies it by biocrystallizing it into an insoluble, inert pigment called hemozoin. nih.gov This process, chemically equivalent to the polymerization of β-hematin, is a critical survival mechanism for the parasite and a well-established target for antimalarial drugs like chloroquine. nih.govnih.govbiomedgrid.com

Investigations into the mechanism of acetylated this compound revealed that it effectively inhibits the formation of hemozoin crystals within the parasite's digestive vacuole. tandfonline.commdpi.com In vitro assays further substantiated this finding, demonstrating that the compound obstructs the β-hematin polymerization process with an efficacy comparable to that of chloroquine. tandfonline.comnih.govtandfonline.com This inhibition of heme detoxification is considered a key aspect of the compound's parasiticidal activity. tandfonline.com

A number of antimalarial naphthoquinones function by disrupting the parasite's mitochondrial function. tandfonline.com However, studies on acetylated this compound indicate a distinct mechanism of action. tandfonline.comnih.govresearchgate.net Analysis via flow cytometry has shown that treatment with the compound does not lead to a change in the mitochondrial transmembrane potential. tandfonline.com

Furthermore, transmission electron microscopy analyses confirmed that the mitochondrial structure within the parasite remains intact following treatment. tandfonline.com Assays designed to detect DNA damage (TUNEL assays) also showed that acetylated this compound does not induce DNA fragmentation in parasitic cells. tandfonline.com These findings collectively suggest that the compound's lethal effect on the parasite is not achieved through the impairment of mitochondrial function or the initiation of apoptosis via DNA damage, setting it apart from other quinone-based antimalarials. tandfonline.comtandfonline.comresearchgate.net

A comparative analysis highlights the unique activity of acetylated this compound. While its parent compound, this compound, showed no activity, the acetylated version is substantially more active against P. falciparum than the related natural compound, lapachol (B1674495). tandfonline.com The primary mechanistic distinction lies in their ability to inhibit heme detoxification; acetylated this compound is a potent inhibitor of β-hematin formation, whereas lapachol demonstrates very low activity in this area. tandfonline.com This difference is believed to account for the superior antimalarial potency of the acetylated derivative. tandfonline.com

Other naphthoquinones, including atovaquone, α-lapachone, and β-lapachone, are known to impede Plasmodium growth by impairing mitochondrial functions, which disrupts the electron transport chain and subsequently inhibits hemozoin formation. tandfonline.comparahostdis.org In contrast, acetylated this compound does not rely on mitochondrial damage for its parasiticidal effects. tandfonline.comnih.gov

Antiparasitic Activity (IC50) of this compound Derivatives and Related Naphthoquinones Against P. falciparum (W2 Strain)
CompoundIC50 (μM)
This compoundInactive
Acetylated this compound (Compound 1)2.3 ± 0.1
Lapachol>100
α-Lapachone15.8 ± 3.5
β-Lapachone20.5 ± 1.0
Mefloquine (Reference Drug)0.012 ± 0.001
Data sourced from Moreira et al. (2015). tandfonline.com

This compound and its analogues have been evaluated for their activity against Leishmania species, which are responsible for leishmaniasis. scielo.brbioline.org.br These parasites exist as promastigotes in the insect vector and as amastigotes within vertebrate hosts. bio-conferences.org

Studies have demonstrated that this compound and its derivatives possess significant antileishmanial activity against the metacyclic promastigote forms of Leishmania amazonensis and Leishmania braziliensis. scielo.brbioline.org.br In a comparative study of lapachol analogues, all tested compounds showed noteworthy activity, with this compound acetate (B1210297) being the most potent against the promastigotes of both species. scielo.brbioline.org.br

Antileishmanial Activity (IC50/24h) of this compound and Related Compounds Against Leishmania Promastigotes
CompoundL. amazonensis IC50 (μg/mL)L. braziliensis IC50 (μg/mL)
Lapachol4.2 ± 0.115.1 ± 0.5
This compound7.8 ± 0.154.0 ± 0.7
Dihydrolapachol4.1 ± 0.115.2 ± 0.5
This compound Acetate1.6 ± 0.03.4 ± 0.5
Pentamidine Isethionate (Reference Drug)0.5 ± 0.01.1 ± 0.1
Data sourced from Lima et al. (2004). scielo.br

Anti-Leishmanial Mechanisms Against Leishmania amazonensis and Leishmania braziliensis

Role of Reactive Oxygen Species (ROS) Generation in Parasiticidal Action

The parasiticidal activity of numerous quinone compounds is linked to their ability to induce oxidative stress within the parasite. Electrochemical studies have suggested the involvement of reactive oxygen species (ROS) in the mechanism of action of both lapachol and this compound. scielo.br This process is a key strategy in combating parasitic infections, as the host's immune system itself often generates ROS to eliminate invading pathogens. mdpi.comnih.gov

The generation of ROS by naphthoquinones can target various cellular components, including lipids, proteins, and DNA, thereby enhancing the parasite's susceptibility. researchgate.net While the precise mechanisms for many naphthoquinones are still under investigation, the induction of oxidative stress is a recognized general response of organisms to these compounds. mdpi.com In the context of parasitic diseases like leishmaniasis, some therapeutic agents are known to generate ROS within the parasite, leading to mitochondrial membrane damage and subsequent cell death. nih.gov For instance, the antileishmanial effect of quercetin (B1663063) on Leishmania amazonensis has been attributed to ROS generation and the disruption of the parasite's mitochondrial function. nih.gov This highlights the mitochondrion as a potential target for drugs that induce oxidative stress. nih.gov Although direct studies detailing the specific ROS-mediated parasiticidal mechanisms of this compound are not extensively available, the established role of ROS in the action of related quinones provides a strong basis for its mode of action. scielo.brresearchgate.net

Activity Against Other Intermediate Hosts (e.g., Biomphalaria glabrata)

This compound has demonstrated significant activity against the snail Biomphalaria glabrata, which serves as an intermediate host for the parasite Schistosoma mansoni, the causative agent of schistosomiasis. scielo.brcsic.esfiocruz.br This molluscicidal activity is crucial in the control of schistosomiasis, a disease affecting millions globally. mdpi.com

Both this compound and its potassium salt have shown considerable toxicity towards adult snails and their egg masses. nih.govnih.gov Studies have reported strong molluscicidal activity for this compound against adult B. glabrata, with a lethal concentration 90 (LC90) of less than 10 parts per million (ppm). nih.govresearchgate.netcapes.gov.br Furthermore, the potassium salt of this compound exhibited an LC90 of less than 7 ppm against adult snails and less than 3 ppm against their egg masses. nih.gov These findings underscore the potential of this compound and its derivatives as effective agents for controlling the population of this intermediate host, thereby interrupting the transmission cycle of schistosomiasis. nih.govresearchgate.net

**Table 1: Molluscicidal Activity of this compound and its Potassium Salt against *Biomphalaria glabrata***

Compound Target Stage LC90 (ppm)
This compound Adult Snail < 10 nih.govresearchgate.netcapes.gov.br
Potassium Salt of this compound Adult Snail < 7 nih.gov
Potassium Salt of this compound Snail Egg Masses < 3 nih.gov

Antimicrobial Activity: Bacterial and Fungal Pathogen Studies

This compound is a member of the naphthoquinone class of compounds, which are recognized for their potential antimicrobial effects. ontosight.ai Research into the antimicrobial properties of polyphenols and plant extracts has highlighted their importance as a strategy to combat pathogenic microorganisms. nih.gov

Mechanisms of Action on Microbial Cell Integrity (e.g., Membrane Permeability Disruption)

A primary mechanism by which many antimicrobial agents exert their effects is through the disruption of the bacterial cell membrane. nih.gov This can lead to increased membrane permeability, leakage of cytoplasmic contents, and ultimately, cell death. frontiersin.orgresearchgate.net Hydrophobic molecules, in particular, can diffuse into bacterial membranes, causing significant alterations that compromise cell viability. nih.gov

For Gram-negative bacteria, the outer membrane presents a formidable barrier to antibiotics. mdpi.com However, some antimicrobial peptides and other compounds can disrupt both the outer and inner membranes. frontiersin.org While specific studies detailing this compound's direct action on microbial membrane permeability are limited, the known mechanisms of related hydrophobic and phenolic compounds suggest this as a probable mode of action. nih.govresearchgate.net The disruption of membrane integrity is a key factor in the inactivation of bacteria by various antimicrobial agents. frontiersin.org

Enzyme Inhibition as a Modus Operandi for Antimicrobial Effects

Enzyme inhibition is another critical mechanism through which antimicrobial compounds can exert their therapeutic effects. juniperpublishers.com By targeting essential enzymes within a pathogen, these inhibitors can block metabolic pathways necessary for survival. juniperpublishers.com Inhibitors can be reversible, binding non-covalently to the enzyme, or irreversible, forming a permanent covalent bond. juniperpublishers.com

Interference with Microbial Nucleic Acid and Protein Synthesis

The fundamental cellular processes of nucleic acid and protein synthesis are major targets for a wide array of antibiotics. researchgate.net Interference with these pathways can effectively halt microbial growth and proliferation. weebly.com

Inhibitors of nucleic acid synthesis can act by disrupting the structure and integrity of DNA or by inhibiting enzymes like RNA polymerase. researchgate.net Protein synthesis inhibitors, on the other hand, often target the ribosome, the cellular machinery responsible for translating mRNA into proteins. researchgate.netnih.gov They can block various stages of this process, including initiation, elongation, and termination. nih.gov Although direct evidence of this compound's interference with microbial nucleic acid and protein synthesis is not prominently reported, this remains a significant and well-established mechanism for many antimicrobial compounds. researchgate.netnih.gov

Anticancer Activity: Cytotoxic Effects on Cancer Cell Lines

This compound has been identified as a compound with potential cytotoxic activity against certain cancer cell lines, suggesting its promise as a lead compound for the development of anticancer agents. ontosight.ai The search for novel anticancer compounds from natural sources is a significant area of research, with many plant-derived substances showing promise. mdpi.com

The cytotoxic effects of a compound are typically evaluated by its ability to reduce the viability of cancer cells. mdpi.com Studies on various natural compounds have demonstrated their ability to induce cell death in different cancer cell lines, including those of the breast and skin. mdpi.comnih.gov The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of the cells. nih.gov

Research has shown that the cytotoxic effects of certain compounds can be selective, meaning they are more toxic to malignant tumor cells than to normal, healthy cells. mdpi.com This selectivity is a crucial factor in the development of effective cancer therapies. mdpi.com While specific IC50 values for this compound against a wide range of cancer cell lines are not compiled here, the existing literature supports its potential as a cytotoxic agent worthy of further investigation. ontosight.ai For instance, related naphthoquinone derivatives have been shown to inhibit the growth of various cancer cell lines, with some exhibiting potent and selective activity. tandfonline.com The cytotoxic mechanism of many anticancer agents involves the induction of apoptosis, or programmed cell death, which can be triggered by various cellular stresses, including the generation of reactive oxygen species. nih.govexplorationpub.com

Modulation of Cellular Signaling Pathways Involved in Carcinogenesis

This compound has been the subject of in vitro and in silico investigations to elucidate its mechanisms of action against cancer cells. These studies have revealed its ability to modulate several key cellular signaling pathways that are often dysregulated in carcinogenesis.

Regulation of Cell Proliferation Pathways (e.g., PI3K/AKT/mTOR)

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, and survival. wikipedia.orgmdpi.com Its aberrant activation is a frequent event in many types of cancer, contributing to uncontrolled cell division and resistance to apoptosis. mdpi.comnih.gov In silico and in vitro studies have explored the potential of this compound and its derivatives to interfere with this pathway.

The PI3K/AKT/mTOR pathway is initiated by the activation of phosphoinositide 3-kinases (PI3Ks), which then phosphorylate and activate AKT. wikipedia.org Activated AKT has a multitude of downstream targets, including the mammalian target of rapamycin (B549165) (mTOR), which plays a central role in regulating protein synthesis and cell growth. nih.govoncotarget.com The pathway is negatively regulated by the tumor suppressor PTEN. wikipedia.org Dysregulation at any point in this cascade, such as through mutations in PIK3CA (the gene encoding a catalytic subunit of PI3K) or loss of PTEN function, can lead to sustained proliferative signaling, a hallmark of cancer. mdpi.comnih.gov

While direct studies on this compound's effect on the PI3K/AKT/mTOR pathway are emerging, the broader class of naphthoquinones, to which this compound belongs, has shown activity against components of this pathway. The ability to modulate this pathway is a key area of interest for the development of targeted cancer therapies. nih.gov

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are a set of signaling cascades that transmit signals from the cell surface to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and apoptosis. mdpi.complos.org The MAPK family includes three major signaling pathways: the extracellular signal-regulated kinase (ERK), the c-Jun NH2-terminal kinase (JNK), and the p38 MAPK pathways. mdpi.complos.org

Dysregulation of the MAPK/ERK pathway, in particular, is a common feature in many cancers, often driven by mutations in genes like RAS and BRAF. nih.govnih.gov This pathway plays a crucial role in both physiological and malignant cellular processes, including invasion and angiogenesis. nih.gov

In silico analyses have suggested that certain compounds can interact with components of the MAPK pathway. mdpi.com For instance, some studies have shown that certain molecules can stimulate the phosphorylation of p38 MAP kinases and JNK. mdpi.com The complex and sometimes opposing roles of the different MAPK pathways in cancer—with ERK often promoting proliferation and JNK/p38 being involved in stress responses and apoptosis—make them a critical area of investigation for anticancer drug development. mdpi.comnih.gov

Targeting Nuclear Factor-Kappa B (NF-κB) Signaling

Nuclear Factor-Kappa B (NF-κB) is a family of transcription factors that plays a central role in regulating inflammatory and immune responses, cell proliferation, and survival. jci.orgnih.gov In many cancer cells, the NF-κB signaling pathway is constitutively active, which helps tumors to resist apoptosis and to proliferate. jci.orgelifesciences.org

The activation of NF-κB is a key link between inflammation and cancer. nih.govmdpi.com It controls the expression of a wide range of genes involved in tumorigenesis, including those for inflammatory cytokines, cell adhesion molecules, and anti-apoptotic proteins. jci.orgnih.gov

Studies have shown that inhibiting the NF-κB pathway can sensitize cancer cells to apoptosis-inducing agents. researchgate.net The canonical NF-κB pathway is triggered by various stimuli, leading to the activation of the IκB kinase (IKK) complex, which in turn leads to the degradation of IκB proteins and the release of NF-κB dimers to translocate to the nucleus and activate target gene transcription. jci.org The potential for compounds to downregulate key regulators of the NF-κB pathway, such as IKKα, IKKβ, and p65, has been a focus of research. elifesciences.org

Induction of Programmed Cell Death in Neoplastic Cells

A key strategy in cancer therapy is to induce programmed cell death, or apoptosis, in tumor cells. This compound and related compounds have demonstrated the ability to trigger this process through various mechanisms.

Apoptosis Induction and Related Apoptotic Signaling Pathways

Apoptosis is a highly regulated process of cell suicide that is essential for normal tissue development and homeostasis. nih.govmdpi.com There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govmdpi.com Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death. mdpi.com

The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Bcl-xL) and pro-apoptotic members (like Bax and Bak). nih.govfrontiersin.org The balance between these proteins determines whether a cell will undergo apoptosis. A crucial step in this pathway is the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c and the formation of the apoptosome, which activates caspase-9. nih.govmdpi.com

In vitro studies have shown that this compound can induce apoptosis in carcinoma cells. interclinical.com.au The ability of compounds to modulate the expression of Bcl-2 family proteins is a key mechanism for inducing apoptosis. frontiersin.org For example, inhibiting anti-apoptotic proteins can shift the balance towards cell death. frontiersin.org

Autophagy Modulation in Cancer Cells

Autophagy is a cellular process involving the degradation and recycling of cellular components. semanticscholar.orgfrontiersin.org It plays a complex and often dual role in cancer. nih.govmdpi.com In some contexts, autophagy can act as a tumor suppressor by removing damaged organelles and proteins, thereby maintaining cellular homeostasis. frontiersin.orgunimi.it However, in established tumors, autophagy can promote cancer cell survival under stressful conditions such as nutrient deprivation and hypoxia, and can contribute to resistance to cancer therapies. semanticscholar.orgnih.gov

The process of autophagy involves the formation of a double-membraned vesicle called an autophagosome, which engulfs cytoplasmic material and then fuses with a lysosome to form an autolysosome, where the contents are degraded. semanticscholar.orgunimi.it The PI3K/AKT/mTOR pathway is a key negative regulator of autophagy. frontiersin.org

Epigenetic Modulation and Gene Expression Regulation

Epigenetics involves the study of how gene activity can be altered without changing the underlying DNA sequence. sinobiological.com These modifications, which include DNA methylation and histone modifications, are crucial for regulating gene expression and ensuring cells only produce proteins necessary for their specific function. sinobiological.com Epigenetic regulation is a dynamic process that can be influenced by external factors, and errors in these processes are linked to various diseases, including cancer. sinobiological.comhebmu.edu.cn Mechanisms such as DNA methylation, histone modification, and regulation by non-coding RNAs (ncRNAs) are key areas of epigenetic research. hebmu.edu.cnbio-rad.com

Currently, direct and specific research detailing the role of this compound in epigenetic modulation is limited. While the broader class of quinone compounds has been investigated for various biological activities, the specific impact of this compound on histone acetylation, DNA methylation, or the expression of non-coding RNAs has not been extensively characterized in the available literature. Histone deacetylase (HDAC) inhibitors are a class of compounds that cause hyperacetylation of histones, leading to a more open chromatin structure and altered gene expression, and are being explored for treating cancer and inflammatory diseases. drugs.comfrontiersin.orgnih.gov However, studies explicitly identifying this compound as an HDAC inhibitor or detailing its influence on specific epigenetic pathways are not prominently available. Similarly, while ncRNAs are known to be critical regulators of gene expression and are targets for some natural compounds, their interaction with this compound remains an area for future investigation. cellsignal.comwikipedia.org

Anti-inflammatory Activity: Inhibition of Inflammatory Responses

This compound is a structural isomer of lapachol, a naphthoquinone known for its various biological activities, including anti-inflammatory properties. researchgate.net The anti-inflammatory effects of naphthoquinones are often attributed to their ability to modulate key components of the inflammatory response.

The inflammatory process is driven by a host of chemical messengers, including pro-inflammatory cytokines like interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α), as well as lipid mediators like prostaglandins. nih.govfrontiersin.orgmdpi.com Prostaglandins are synthesized via the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. frontiersin.org

Studies on naphthoquinones, the chemical class to which this compound belongs, have demonstrated significant inhibitory effects on the production of pro-inflammatory mediators. For instance, certain synthetic furanonaphthoquinones have been shown to be highly active inhibitors of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production in lipopolysaccharide (LPS)-activated macrophage cells. enpress-publisher.com While direct data on this compound is sparse, its structural relative, lapachol, has been reported to possess anti-inflammatory activity. researchgate.net The inhibition of mediators like PGE2 is a key mechanism for many anti-inflammatory drugs. plos.org It is plausible that this compound shares the ability of other naphthoquinones to suppress these critical inflammatory molecules, although specific studies are needed to confirm the extent and mechanisms of this action.

Compound ClassMediator InhibitedObserved EffectReference
NaphthoquinonesNitric Oxide (NO)Inhibition of NO production in LPS-stimulated macrophages. enpress-publisher.com
NaphthoquinonesProstaglandin E2 (PGE2)Inhibition of PGE2 production in LPS-stimulated macrophages. enpress-publisher.com
Lapachol (related compound)General InflammationReported anti-inflammatory activities. researchgate.net

The expression of most pro-inflammatory genes is controlled by intracellular signaling pathways that can be targeted by anti-inflammatory agents. Two of the most critical pathways in inflammation are the Nuclear Factor-kappa B (NF-κB) and the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathways.

The NF-κB pathway is a central regulator of inflammation. bio-rad.comcreative-diagnostics.com In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. wikipedia.org Pro-inflammatory stimuli, such as TNF-α or LPS, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing the freed NF-κB to move into the nucleus and activate the transcription of genes for cytokines, chemokines, and enzymes like iNOS and COX-2. bio-rad.comwikipedia.orggenome.jp The inhibition of NF-κB activation is a key target for anti-inflammatory drugs. scilit.com Studies on other furanonaphthoquinones suggest that their potent inhibition of NO and PGE2 may be achieved through the suppression of the NF-κB transcription factor. enpress-publisher.com

The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors. sinobiological.comthermofisher.comgenome.jp Ligand binding to a cell surface receptor activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. frontiersin.orgthermofisher.comwikipedia.org The STATs are then themselves phosphorylated, form dimers, and translocate to the nucleus to induce the transcription of target genes. sinobiological.comwikipedia.org Dysregulation of this pathway is linked to immune deficiency syndromes and cancers. sinobiological.com While many phytochemicals are known to target the JAK-STAT pathway, specific evidence directly linking this compound to its modulation is not yet established in the literature. frontiersin.org

One of the mechanisms of anti-inflammatory action involves the stabilization of cellular membranes, particularly the lysosomal membrane. Stabilizing these membranes prevents the release of lytic enzymes and other pro-inflammatory mediators from activated neutrophils and other immune cells, thereby reducing tissue damage and dampening the inflammatory response.

The ability of lapachol, this compound's isomer, to disrupt cell membrane permeability has been noted in the context of its antifungal activity. researchgate.net Furthermore, research into drug delivery systems has shown that incorporating certain phytochemicals into lipid-based carriers like phytosomes can enhance membrane stability. nih.gov However, specific studies that investigate this compound's direct membrane-stabilizing effects as a primary mechanism of its anti-inflammatory activity are not widely available.

Interference with Key Inflammatory Signaling Cascades (e.g., NFκB, JAK-STAT)

Computational and In Silico Approaches to Mechanism Prediction and Drug Discovery

Computational methods, particularly molecular docking, are powerful tools in modern drug discovery. They allow researchers to predict how a ligand (like this compound) might bind to the active site of a protein target and to estimate the strength of this interaction, providing insights into potential mechanisms of action before undertaking complex laboratory experiments. mdpi.com

Molecular docking simulations are used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule. The binding affinity is often expressed as a docking score, where a more negative value typically indicates a more stable and favorable interaction. frontiersin.org This technique is frequently applied to screen natural compounds against known therapeutic targets for inflammation, such as COX-2, NF-κB, and proteins in the JAK-STAT pathway. scilit.comfrontiersin.org

For example, a docking study on various natural compounds identified flavonoids as having a high affinity for targets like COX-2 and the NF-κB inhibitor. scilit.com Another study used molecular docking to investigate the binding of compounds to six putative targets, including COX-2, NF-κB-p65, JAK2, and STAT3, revealing that specific proteins were likely molecular targets based on high binding scores. frontiersin.org While specific, comprehensive docking studies for this compound against a wide panel of these inflammatory targets are not prominently featured in the reviewed literature, related naphthoquinones have been studied. For instance, a machine learning approach identified the inflammatory enzyme 5-lipoxygenase (5-LO) as a potential target for β-lapachone, a related naphthoquinone. sci-hub.se Such in silico findings suggest that this compound likely interacts with key inflammatory enzymes and transcription factors, a hypothesis that warrants further investigation through dedicated docking and experimental studies.

Potential Inflammatory TargetFunctionRelevance for Docking StudiesReference
Cyclooxygenase-2 (COX-2)Enzyme for prostaglandin synthesis.A primary target for nonsteroidal anti-inflammatory drugs (NSAIDs). frontiersin.orgmdpi.com
5-Lipoxygenase (5-LO)Enzyme for leukotriene synthesis.Identified as a target for related naphthoquinones. sci-hub.se
NF-κB p65Transcription factor subunit.Central regulator of inflammatory gene expression. wikipedia.orgfrontiersin.org
JAK2/STAT3Kinase and transcription factor.Key components of cytokine signaling pathways. frontiersin.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational and mathematical modeling approach used in drug discovery to establish a correlation between the physicochemical properties and structural features of a group of chemical compounds and their biological activities. longdom.orgmedcraveonline.comwikipedia.org By creating a mathematical model, QSAR enables the prediction of activity for new, unsynthesized molecules, guiding the rational design of more potent and selective therapeutic agents. medcraveonline.comjocpr.com The fundamental principle is that the variations in the biological activity of a series of congeneric compounds are dependent on the changes in their molecular structure or properties. slideshare.net This methodology is widely applied to classes of compounds like naphthoquinones to explore and predict their therapeutic potential.

QSAR models are developed by correlating molecular descriptors (numerical representations of molecular properties) with measured biological activity. jocpr.com These models are constructed using a "training set" of compounds with known activities and subsequently validated using a "test set" to assess their predictive power. mdpi.com Various statistical methods, including Multiple Linear Regression (MLR) and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA), are employed to generate these predictive models. researchgate.netmdpi.com

QSAR Modeling for Anticancer Activity

The anticancer potential of naphthoquinones has been extensively investigated using QSAR modeling. These studies aim to identify the key structural features that govern the cytotoxicity of these compounds against various cancer cell lines. A significant finding across multiple studies is that the cytotoxic activities of 1,4-naphthoquinones are heavily dependent on their hydrophobicity. nih.gov

In one study, QSAR analysis was performed on a series of 26 naphthoquinone derivatives against the human colon adenocarcinoma cell line (HT-29). derpharmachemica.com The resulting model was built using multiple linear regression and considered seven molecular descriptors:

Log P (o/w) (lipophilicity)

Molar Refractivity (MR)

Dipole Moment (DM)

Electronic Energy (EELE)

LUMO (Lowest Unoccupied Molecular Orbital energy)

HOMO (Highest Occupied Molecular Orbital energy)

Topological Polar Surface Area (TPSA)

Another investigation focused on 36 naphthoquinone derivatives, including furanonaphthoquinones and naphtho[2,3-b]thiophene-4,9-diones, and their anti-proliferative activity against HT-29 cells. mdpi.comresearchgate.net A 3D-QSAR study using the CoMFA method yielded a highly reliable and predictive model, characterized by a squared correlation coefficient (r²) of 0.99 and a cross-validated correlation coefficient (q²) of 0.625. mdpi.comresearchgate.net Such models provide a structural basis for designing new derivatives with potentially enhanced anti-colorectal cancer activity. researchgate.net

QSAR Modeling for Antiprotozoal Activity

QSAR has also been a valuable tool for evaluating the antiprotozoal activity of naphthoquinones. Researchers have developed models to predict the activity of these compounds against parasites responsible for neglected tropical diseases.

A notable study developed QSAR models to predict the antiparasitic activity of 1,4-naphthoquinone (B94277) derivatives against Trypanosoma cruzi (the causative agent of Chagas disease), Leishmania amazonensis, and Leishmania infantum. mdpi.com These validated models were then used to screen a library of 68 naphthoquinone derivatives for which the biological activity was unknown. mdpi.com The predictions were promising; for instance, 47 of the 68 evaluated compounds were predicted to have a more potent 50% inhibitory concentration (IC₅₀) against T. cruzi than the reference drug, benznidazole. mdpi.com For activity against T. cruzi, studies have suggested that the ease of reduction of the quinone moiety and increased lipophilicity are correlated with greater trypanocidal potency. mdpi.com

The table below summarizes key findings from various QSAR studies on naphthoquinones, highlighting the modeled biological activity and the statistical robustness of the models.

Biological ActivityCompound SeriesModel TypeKey Descriptors/FieldsStatistical ResultsReference
Anticancer (Anti-colorectal)36 Naphthoquinone Derivatives3D-QSAR (CoMFA)Steric and Electrostatic Fieldsr² = 0.99, q² = 0.625 mdpi.com
Anticancer (HT-29 cells)26 Naphthoquinone DerivativesQSAR (MLR)log p, MR, HOMO, LUMO, TPSA, etc.r² = 0.108, RMSE = 0.3951 derpharmachemica.com
Antiparasitic (Anti-T. cruzi)1,4-Naphthoquinone DerivativesQSARNot specified47/68 compounds predicted to be more active than the reference drug mdpi.com
Antiparasitic (Anti-L. amazonensis & L. infantum)1,4-Naphthoquinone DerivativesQSARNot specified63/68 compounds showed reliable predicted activity mdpi.com

Structure Activity Relationship Sar Studies and Derivative Development

Analysis of Structural Motifs Critical for Isolapachol's Bioactivity

The bioactivity of this compound is intrinsically linked to its core chemical structure, which is characterized by a 1,4-naphthoquinone (B94277) skeleton. Key structural motifs responsible for its biological effects include:

The Naphthoquinone Ring: This fused ring system is a critical pharmacophore. The quinone moiety (two carbonyl groups in a six-membered ring) is known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS). nih.gov This process is a proposed mechanism for the cytotoxicity of many quinones against cancer cells and pathogens. nih.gov The planarity and aromaticity of the ring system also facilitate intercalation with biological macromolecules.

The Hydroxyl Group (-OH): The phenolic hydroxyl group at the C2 position is a key feature. Its acidity and ability to form hydrogen bonds are important for receptor binding and can influence the molecule's solubility and pharmacokinetic properties. researchgate.net Its presence is also a crucial point for synthetic modification, such as acetylation, to produce derivatives with altered bioactivity. tandfonline.comcsic.es

The Isoprenyl Side Chain: The 3-(3-methyl-1-butenyl) side chain at the C3 position is a defining feature of this compound. The length, branching, and presence of unsaturation in this chain significantly impact the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. Modifications to this side chain can modulate biological activity.

Structural motifs are conserved segments of a 3D structure that can have structural or functional roles. ebi.ac.uk In the context of this compound, the interplay between the electron-withdrawing quinone system, the hydrogen-bonding hydroxyl group, and the lipophilic side chain dictates its interaction with biological targets.

Systematic Synthesis of this compound Analogues for Enhanced Efficacy and Selectivity

To improve upon the therapeutic potential of naturally occurring naphthoquinones, researchers have systematically synthesized a variety of this compound analogues. The goal is to enhance desirable properties like efficacy and selectivity while potentially reducing toxicity.

This compound itself can be synthesized by reacting 2-hydroxy-1,4-naphthoquinone (B1674593) with isovaleraldehyde (B47997) in an acidic medium. csic.es From this parent structure, further derivatives are created. A notable example is the synthesis of acetylthis compound, which is prepared through a standard acetylation reaction using anhydrous sodium acetate (B1210297) and pyridine. csic.es Another simple modification involves preparing the lithium salt of this compound using lithium hydroxide (B78521) to enhance solubility and potentially alter its biological activity. csic.es

More complex synthetic strategies have been employed to create novel derivatives with significantly enhanced pharmacological profiles:

Triazole Derivatives: By modifying the hydroxyl group of the related compound lapachol (B1674495) to a propargyl ether and using copper-catalyzed "click chemistry," a series of 1,2,3-triazole derivatives have been synthesized. researchgate.net This approach aims to combine the naphthoquinone scaffold with the pharmacologically relevant triazole ring to create hybrid molecules with improved antiparasitic activity. researchgate.net

Ruthenium Complexes: Coordination chemistry has been used to create novel metal-based drugs. Lapachol, a structural isomer of this compound, has been used as a ligand to synthesize ruthenium(II) complexes. nih.govresearchgate.net This complexation was shown to dramatically improve the cytotoxic activity of lapachol against cancer cell lines compared to the free ligand. researchgate.net Such strategies aim to enhance the biological properties and selectivity of the parent naphthoquinone. researchgate.net

The synthesis of these analogues allows for a systematic exploration of how different functional groups and structural modifications impact the compound's interaction with biological systems. researchgate.net

Comparative Pharmacological Profiling of Novel this compound Derivatives (e.g., Acetylated this compound vs. Lapachol)

A key aspect of derivative development is the comparative analysis of their pharmacological effects against the parent compounds. Studies comparing this compound derivatives with lapachol have yielded significant insights.

In antimalarial research, while natural this compound itself showed no activity, its acetylated derivative, acetylated this compound , proved to be a potent and selective agent against Plasmodium falciparum. tandfonline.comnih.gov A comparative study revealed that acetylated this compound was substantially more active than lapachol. tandfonline.com The orientation of the para-positioned ketones in the naphthoquinone ring is suggested to be a contributing factor to this enhanced antimalarial activity. researchgate.net

Below is a comparative table of the in vitro activity of various naphthoquinones against the W2 strain of P. falciparum.

CompoundIC₅₀ (μM) against P. falciparumCytotoxicity (CC₅₀ in μM, mouse splenocytes)Selectivity Index (SI = CC₅₀/IC₅₀)
Acetylated this compound 2.3 ± 0.110.1 ± 0.54.4
Lapachol 95.8 ± 3.7> 200> 2.1
α-Lapachone 15.8 ± 3.56.5 ± 0.40.4
β-Lapachone 20.5 ± 1.07.9 ± 0.30.4
Mefloquine (Control) 0.008 ± 0.0015.2 ± 0.4650.0
Data sourced from Moreira et al. (2015). tandfonline.com

This data clearly demonstrates that the acetylation of this compound leads to a significant increase in antiplasmodial potency compared to lapachol, and it also shows greater selectivity than the related lapachones. tandfonline.com While less selective than the reference drug mefloquine, the improved profile of acetylated this compound highlights the success of this specific structural modification. tandfonline.com

Impact of Substituent Modifications on Target Binding Affinity and Mechanistic Pathways

Modifying substituents on the this compound scaffold has a profound impact not only on potency but also on the underlying mechanism of action. The change from a hydroxyl group in this compound to an acetyl group in its derivative fundamentally alters its interaction with the parasite's biological machinery.

The enhanced antimalarial activity of acetylated this compound is linked to a specific mechanistic pathway. tandfonline.comnih.gov Research has shown that this derivative inhibits the formation of hemozoin crystals within P. falciparum. tandfonline.comresearchgate.net This mechanism is similar to that of the established antimalarial drug chloroquine. tandfonline.comnih.gov Hemozoin is a crystalline substance produced by the parasite to detoxify the heme released from the digestion of hemoglobin. By inhibiting its formation, the free heme builds up to toxic levels, killing the parasite.

Interestingly, the mechanism of acetylated this compound appears to be highly selective. Studies have confirmed that, unlike many other quinones, this compound did not disrupt the mitochondrial structure or cause DNA fragmentation in the parasite. tandfonline.comnih.gov This is a significant finding, as the toxicity of many naphthoquinones, including lapachol, is often attributed to the generation of oxidative stress and interference with DNA topoisomerase enzymes. nih.govnih.gov

The modification of the hydroxyl group to an acetyl group seems to steer the compound away from ROS-generating pathways and directs it towards a more specific target—the inhibition of β-hematin (hemozoin) polymerization. tandfonline.comresearchgate.net This shift in mechanistic pathway likely contributes to the enhanced efficacy and selectivity observed for acetylated this compound, making it a more promising candidate for further drug development. tandfonline.com

Future Perspectives and Unaddressed Research Avenues in Isolapachol Chemistry and Biology

Discovery of Novel Biological Targets and Underexplored Mechanistic Pathways

While some biological activities of isolapachol, such as its anti-inflammatory and antimicrobial effects, have been noted, a comprehensive understanding of its molecular targets and mechanisms of action is still in its infancy. ontosight.ai Future research should prioritize the identification of novel protein-binding partners and the elucidation of the specific signaling cascades modulated by this compound. For instance, while an acetylated derivative of this compound has been shown to inhibit hemozoin formation in Plasmodium falciparum, the causative agent of malaria, the precise molecular interactions driving this effect are not fully understood. tandfonline.comnih.govresearchgate.net Furthermore, initial studies suggest that this compound's biological activity may stem from the generation of reactive oxygen species (ROS), a mechanism shared with its isomer, lapachol (B1674495). scielo.br However, the specific cellular contexts and downstream consequences of this ROS production by this compound require more in-depth investigation.

Key areas for future investigation include:

Target Deconvolution: Employing techniques such as affinity chromatography, proteomics, and chemical probes to identify direct binding partners of this compound within various cell types.

Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to map the global cellular changes induced by this compound and to identify the key signaling pathways that are perturbed.

Comparative Mechanistic Studies: Performing head-to-head comparisons with related naphthoquinones like lapachol to dissect the unique and shared mechanistic features of these compounds. scielo.br

Development of Chemoinformatic and Computational Tools for Predictive Modeling of this compound's Bioactivity Spectrum

The integration of computational approaches can significantly accelerate the exploration of this compound's therapeutic potential. Chemoinformatics and molecular modeling can be leveraged to predict the bioactivity of novel this compound analogs and to understand the structural determinants of their activity. enamine.netnih.gov

Future directions in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models that correlate the structural features of this compound derivatives with their observed biological activities. nih.gov This can guide the rational design of more potent and selective compounds.

Molecular Docking and Dynamics Simulations: Using computational simulations to predict the binding modes of this compound and its analogs to known and newly identified biological targets. researchgate.net This can provide insights into the molecular basis of their activity and selectivity.

Bioactivity Landscape Modeling: Creating multi-target activity landscape models to visualize and quantify the structure-activity relationships of this compound derivatives across a panel of biological targets. nih.gov

Exploration of Sustainable and Scalable Synthetic Methodologies for this compound and Complex Analogues

To facilitate further biological evaluation and potential clinical development, the development of efficient, sustainable, and scalable synthetic routes to this compound and its complex analogs is crucial. Green chemistry principles should be at the forefront of these synthetic endeavors to minimize environmental impact. jocpr.compurkh.comrasayanjournal.co.in

Key research avenues include:

Development of Greener Synthetic Routes: Exploring the use of environmentally benign solvents, renewable starting materials, and catalytic methods to synthesize this compound and its derivatives. jocpr.compurkh.com

Flow Chemistry: Investigating the application of continuous flow technologies for the safe and efficient production of these compounds, which can be particularly advantageous for reactions involving hazardous reagents or intermediates.

Biocatalysis: Harnessing the power of enzymes to perform specific chemical transformations with high selectivity and under mild reaction conditions, thereby reducing the need for protecting groups and minimizing waste. jocpr.comacs.org

Synthetic Biology: Engineering microbial hosts to produce this compound or its precursors, offering a potentially sustainable and scalable alternative to traditional chemical synthesis. nih.gov

Integration of Systems Biology Approaches for Comprehensive Mechanistic Understanding in Complex Biological Systems

To gain a holistic understanding of how this compound functions within a complex biological system, the integration of systems biology approaches is essential. nih.govnih.govfrontiersin.org This involves the collection of large-scale "omics" datasets (e.g., genomics, transcriptomics, proteomics, metabolomics) and their integration with computational models to elucidate the compound's mechanism of action at a systems level. mdpi.comnumberanalytics.com

Future research should focus on:

Multi-Omics Data Integration: Combining data from different omics platforms to construct comprehensive models of the cellular response to this compound.

Network Biology: Using network analysis to identify key nodes and modules within cellular networks that are targeted by this compound. nih.gov

Dynamic Modeling: Developing mathematical models that can simulate the dynamic behavior of cellular systems in response to this compound treatment, allowing for the prediction of long-term effects and potential off-target activities.

Identification of Biomarkers for this compound's Pharmacological Effects in Relevant In Vitro Systems

The identification of reliable biomarkers is critical for monitoring the pharmacological effects of this compound in preclinical studies. These biomarkers can serve as indicators of target engagement and biological response, facilitating the optimization of treatment regimens.

Potential strategies for biomarker discovery include:

Genomic and Proteomic Profiling: Analyzing changes in gene and protein expression in response to this compound treatment to identify potential biomarkers of drug activity. For example, studies on other naphthoquinones have identified biomarkers such as cleaved-caspase-3 and upregulation of Caspase 3 as indicators of apoptosis. mdpi.com

Metabolomic Analysis: Profiling changes in the cellular metabolome to identify metabolic signatures associated with this compound's pharmacological effects.

Enzyme Activity Assays: Developing assays to measure the activity of specific enzymes that are modulated by this compound, which could serve as direct pharmacodynamic biomarkers. For instance, some naphthoquinones have been shown to interact with human arylamine N-acetyltransferase 1 (hNAT1), a potential biomarker for certain cancers. soton.ac.uk

Opportunities for Collaborative and Interdisciplinary Research Initiatives in this compound's Translational Potential

Realizing the full translational potential of this compound will require a concerted effort from researchers across multiple disciplines. snf.chmdpi.comresearchgate.nettimeshighereducation.com Collaborative initiatives that bring together chemists, biologists, pharmacologists, and clinicians are essential for advancing this compound from the laboratory to the clinic.

Key opportunities for collaboration include:

Academia-Industry Partnerships: Fostering collaborations between academic research groups and pharmaceutical companies to leverage complementary expertise and resources.

Consortia and Networks: Establishing research consortia and networks focused on the study of naphthoquinones to facilitate data sharing, standardize methodologies, and accelerate progress.

Open Science Initiatives: Promoting the open sharing of data and research findings to foster a more collaborative and transparent research environment.

By pursuing these future research directions, the scientific community can build upon the existing knowledge of this compound and pave the way for the development of new therapeutic agents based on this promising natural product scaffold.

Q & A

Q. What spectroscopic and chromatographic methods are recommended to confirm the structural identity of Isolapachol?

To confirm this compound’s structure, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS). For purity assessment, high-performance liquid chromatography (HPLC) coupled with MS or UV detection is critical. These methods must align with protocols for characterizing quinone derivatives, as exemplified in studies where this compound’s oxidation products (e.g., dehydrolapachones) were validated using spectral data .

Q. How should researchers design preliminary experiments to assess this compound’s stability under varying conditions?

Design stability studies by exposing this compound to controlled environments (e.g., light, temperature, pH variations) and monitor degradation via HPLC-MS. Include accelerated stability testing (e.g., 40°C/75% relative humidity) over 1–3 months. Document changes in purity and identify degradation products using fragmentation patterns in MS data. Reference standardized protocols for quinone stability testing, ensuring reproducibility through triplicate trials .

Q. What criteria define a “high-purity” this compound sample for experimental use?

Q. How can researchers resolve contradictions in reported reaction yields during this compound’s oxidation to dehydrolapachones?

Discrepancies in yields (e.g., 30–60% in DDQ-mediated oxidations) may arise from reaction conditions (solvent purity, DDQ stoichiometry) or workup methods. To address this:

  • Replicate studies using strictly anhydrous solvents and inert atmospheres.
  • Quantify byproducts (e.g., unreacted this compound, dimeric species) via HPLC-MS.
  • Compare kinetic data under controlled parameters (temperature, agitation) to isolate variables affecting yield .

Q. What experimental strategies optimize the synthesis of this compound derivatives with minimal byproduct formation?

To minimize byproducts (e.g., furan vs. pyran cyclization products):

  • Use steric/electronic modifiers: Adjust substituents on the prenyl side chain to favor desired cyclization pathways.
  • Screen catalysts: Test Lewis acids (e.g., BF₃·Et₂O) or transition metals to direct regioselectivity.
  • Employ computational modeling: Predict reactive intermediates using density functional theory (DFT) to guide synthetic routes .

Q. How should researchers analyze conflicting bioactivity data for this compound across different cell lines?

Contradictory bioactivity results (e.g., cytotoxicity vs. inactivity) require:

  • Standardized cell culture conditions: Control passage number, serum batch, and incubation time.
  • Mechanistic studies: Assess this compound’s redox behavior (e.g., ROS generation via fluorescence probes) in each cell line.
  • Meta-analysis: Compare data across studies using metrics like IC₅₀ normalization and Hill coefficients to identify outliers or context-dependent effects .

Q. What methodologies are critical for validating this compound’s mechanism of action in complex biological systems?

Combine orthogonal approaches:

  • Pharmacological profiling: Use kinase/GPCR panels to identify off-target effects.
  • Omics integration: Perform transcriptomics/proteomics to map pathway alterations.
  • Chemical proteomics: Employ activity-based protein profiling (ABPP) to capture direct binding targets.
  • In silico docking: Validate interactions with predicted targets (e.g., NAD(P)H:quinone oxidoreductase) using molecular dynamics simulations .

Methodological Guidance

Q. How should researchers address reproducibility challenges in this compound-related studies?

  • Detailed protocols: Publish step-by-step synthesis/purification methods, including solvent grades and equipment specifications.
  • Data transparency: Share raw spectral/chromatographic data in repositories (e.g., Zenodo).
  • Negative results: Report failed experiments (e.g., unsuccessful derivatization attempts) to guide future work .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound bioassays?

  • Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀.
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Include confidence intervals and effect sizes to quantify uncertainty. Validate assumptions via residual plots and normality tests .

Q. How can computational models enhance the design of this compound analogs with improved pharmacokinetic properties?

  • Perform QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with ADME parameters.
  • Simulate metabolic pathways : Use software like Schrödinger’s Metabolism Module to predict Phase I/II metabolites.
  • Prioritize analogs with predicted BBB permeability (via PAMPA assays) and low CYP inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.